CID 10561
Overview
Description
CID 10561 is a useful research compound. Its molecular formula is CH6N2S2 and its molecular weight is 110.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 10561 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 10561 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Chemically Induced Dimerization in Cellular Research
CID 10561 finds its application in cellular biology, particularly in chemically induced dimerization (CID). This method has become a valuable tool in studying biological processes, enabling control over protein function with high precision and spatiotemporal resolution. This has been crucial in dissecting signal transductions and extending to membrane and protein trafficking studies (Voss, Klewer, & Wu, 2015).
2. Advanced Applications in Gene Regulation
In 2023, advancements in chemically induced dimerization (CID) have led to the development of scalable PROTAC-CID platforms. These platforms are used for inducible gene regulation and gene editing. They offer a versatile molecular toolbox for biomedical research, expanding the capabilities in gene regulation in human cells and mice (Ma et al., 2023).
3. Enhancing Spatiotemporal Control in Biological Studies
CID 10561 contributes significantly to the development of tools for controlling protein-protein interactions in living cells. This is achieved by using chemical inducers of protein dimerization that can be rapidly activated and deactivated, offering unparalleled control in studying cellular events like cell signaling networks (Aonbangkhen et al., 2018).
4. Insights into Signal Transduction Mechanisms
The utilization of CID 10561 in cell biology research has provided key insights into the "signaling paradox". This involves understanding how small pools of signaling molecules generate diverse responses. CID experiments have been instrumental in studying lipid second messengers and small GTPases, helping to explain complex cellular signaling mechanisms (DeRose, Miyamoto, & Inoue, 2013).
5. Application in Bone Repair Gene Therapy
In the field of orthopaedic surgery, CID 10561 has been explored in ex vivo regional gene therapy for bone repair. Using a dual gene expression system, it has shown potential in selectively inducing apoptosis in transduced cells, demonstrating a safety approach in clinical applications (Bougioukli et al., 2019).
properties
IUPAC Name |
azane;iminomethanedithiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NS2.H3N/c2-1(3)4;/h(H3,2,3,4);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYNAHFAQKMWDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(S)S.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N)(S)S.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 10561 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.